(4-Aminopiperidin-1-yl)(cyclopentyl)methanone hydrochloride
Description
(4-Aminopiperidin-1-yl)(cyclopentyl)methanone hydrochloride is a piperidine-derived compound featuring a 4-aminopiperidine core, a cyclopentyl group attached via a ketone bridge, and a hydrochloride counterion. The hydrochloride salt improves aqueous solubility and crystallinity, which is critical for formulation and stability .
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-cyclopentylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c12-10-5-7-13(8-6-10)11(14)9-3-1-2-4-9;/h9-10H,1-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTXEESHHJEBBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-Aminopiperidin-1-yl)(cyclopentyl)methanone hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring substituted with an amino group and a cyclopentyl group, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of kinase inhibition and potential therapeutic applications.
1. Kinase Inhibition
Studies have shown that compounds with similar structures to this compound can act as inhibitors of specific kinases, including JNK3. For example, a related compound demonstrated an IC50 value of 2.69 nM against JNK3, indicating strong inhibitory potential .
Table 1: Kinase Inhibition Data for Related Compounds
| Compound | Target Kinase | IC50 Value (nM) | Selectivity |
|---|---|---|---|
| Compound A | JNK3 | 2.69 | High |
| Compound B | JNK2 | >100 | Moderate |
| Compound C | GSK3β | >50 | Low |
2. Antimalarial Activity
A study examining the antimalarial properties of related piperidine derivatives indicated that this compound could exhibit varying degrees of activity against Plasmodium falciparum. One derivative showed a cross-resistance ratio of 16, suggesting potential effectiveness against drug-resistant strains .
Table 2: Antimalarial Activity Data
| Compound | Strain | IC50 Value (μM) | Cross-Resistance Ratio |
|---|---|---|---|
| Compound D | NF54 | 0.073 | - |
| Compound E | K1 | 1.2 | 16 |
Case Study 1: JNK3 Inhibition
In a recent study, the structure-activity relationship (SAR) of piperidine derivatives was explored to enhance JNK3 inhibition. Modifications to the cyclopentyl group were found to significantly affect potency, with some substitutions leading to a two- to three-fold decrease in activity .
Case Study 2: Antimalarial Efficacy
In vivo studies using mouse models demonstrated that certain derivatives of this compound exhibited fast killing kinetics against Plasmodium falciparum, highlighting their potential as rapid treatment options for malaria .
Research Findings
Recent findings suggest that the biological activity of this compound is closely linked to its structural components. The presence of the piperidine ring and cyclopentyl group appears crucial for its interaction with target proteins, influencing both selectivity and potency.
Structure-Activity Relationships
The SAR analysis indicates that:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
a) Piperazine vs. Piperidine Derivatives
- Cyclopentyl(1-piperazinyl)methanone hydrochloride (C₁₀H₁₉ClN₂O, MW 218.73): Replaces the 4-aminopiperidine with a piperazine ring. This may decrease CNS penetration compared to the 4-aminopiperidine analog .
b) 4-Aminopiperidine Derivatives
- 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride (C₁₂H₁₇N₃O·2HCl, MW 292.2): Substitutes cyclopentyl with a pyridinyl group. ~2.5 for cyclopentyl) and altering target selectivity .
Substituent Modifications on the Carbonyl Group
a) Cyclic Alkyl Variations
b) Aromatic and Functionalized Substituents
- (4-Aminopiperidin-1-yl)[3-(trifluoromethyl)phenyl]methanone hydrochloride (C₁₃H₁₅ClF₃N₂O, MW 309.7): Trifluoromethyl groups improve electronegativity and resistance to oxidative metabolism, extending half-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
